2-Pyrrolidin-1-ylpropan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)8-4-2-3-5-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIINYTXPBGXEEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53663-19-7 | |
| Record name | β-Methyl-1-pyrrolidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53663-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Architecture and Stereochemical Considerations in Pyrrolidine Derived Propanols
The molecular structure of 2-Pyrrolidin-1-ylpropan-1-ol consists of a saturated, five-membered nitrogen-containing heterocycle, the pyrrolidine (B122466) ring, which is connected via its nitrogen atom to the second carbon of a propanol (B110389) chain. The hydroxyl (-OH) group resides on the first carbon of this chain. This specific arrangement of atoms gives rise to two distinct chiral centers: C1 (the carbon bearing the hydroxyl group) and C2 (the carbon bearing the pyrrolidine ring).
The presence of these two stereocenters means that the molecule can exist as four different stereoisomers: two pairs of enantiomers. The relationship between pairs that are not mirror images of each other is diastereomeric. The precise three-dimensional arrangement of the substituents around these chiral centers is critical, as it dictates the molecule's interactions with other chiral molecules, a fundamental principle in asymmetric catalysis. ontosight.ai The ability to selectively synthesize a specific stereoisomer is a primary goal in modern organic chemistry, as different isomers can have vastly different biological activities and physical properties.
Table 1: Stereoisomers of this compound This interactive table outlines the four possible stereoisomers based on the two chiral centers.
| Stereoisomer Configuration | Relationship |
|---|---|
| (1R, 2R) | Enantiomer of (1S, 2S) |
| (1S, 2S) | Enantiomer of (1R, 2R) |
| (1R, 2S) | Enantiomer of (1S, 2R) |
Table 2: Physicochemical Properties of this compound Analogues This interactive table presents key properties for related pyrrolidine propanol compounds. Data for the specific parent compound is limited, hence data for close analogues are provided.
| Property | Value | Compound Analogue |
|---|---|---|
| Molecular Formula | C7H15NO | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol |
| Molecular Weight | 129.20 g/mol | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol |
| Boiling Point | ~199 °C | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol epa.gov |
| Density | ~0.956 g/cm³ | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol epa.gov |
| IUPAC Name | (2S)-2-(pyrrolidin-1-yl)propan-1-ol | (2S)-2-(pyrrolidin-1-yl)propan-1-ol sigmaaldrich.com |
Historical Evolution and Current Landscape of Research on 2 Pyrrolidin 1 Ylpropan 1 Ol and Its Chiral Analogues
The scientific journey of pyrrolidine-based chiral compounds is deeply rooted in the chemistry of the natural amino acid, L-proline. For decades, proline was recognized for its unique structural role in peptides. A pivotal moment occurred in 1971 with the independent discovery of the Hajos–Parrish–Eder–Sauer–Wiechert reaction, which demonstrated that proline itself could catalyze an intramolecular aldol (B89426) reaction with high stereoselectivity. nih.gov However, the profound implications of this discovery remained largely dormant for nearly three decades.
The field of asymmetric organocatalysis was truly ignited in the year 2000 when seminal reports from chemists Benjamin List, Carlos F. Barbas III, and David MacMillan showed that proline and other small chiral organic molecules could effectively catalyze key intermolecular reactions, such as aldol and Diels-Alder reactions. nih.gov This marked the birth of modern organocatalysis, establishing a third major pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis.
Following these breakthroughs, research into pyrrolidine (B122466) derivatives expanded rapidly. Scientists began to systematically modify the pyrrolidine scaffold to fine-tune its catalytic activity and selectivity. A significant advance came in 2005 with the development of diarylprolinol silyl (B83357) ethers, which proved to be exceptionally effective catalysts for the functionalization of aldehydes. nih.gov
The current research landscape is characterized by the design of increasingly sophisticated pyrrolidine-based catalysts. nih.gov There is a strong focus on their application in a wide range of asymmetric transformations, including Michael additions, Mannich reactions, and aldol reactions, which are fundamental carbon-carbon bond-forming processes. sioc-journal.cnorganic-chemistry.orgrsc.org An emerging and powerful trend is the development of dual catalytic systems, where a pyrrolidine-based organocatalyst works in concert with a metal catalyst to achieve novel reactivity and enhanced selectivity in complex cascade reactions. acs.org
Significance As a Fundamental Chiral Building Block in Contemporary Organic Synthesis
Non-Stereoselective Synthetic Routes to this compound Frameworks
Non-stereoselective methods provide the basic carbon skeleton of this compound, yielding a racemic mixture of its stereoisomers. These approaches are often foundational and can be a starting point for subsequent chiral resolution.
Metal-Mediated Addition Reactions for Carbon-Carbon Bond Formation
Metal-mediated reactions are a cornerstone in the synthesis of complex organic molecules, enabling the formation of crucial carbon-carbon bonds. These methods often involve organometallic reagents that act as nucleophiles, attacking an electrophilic carbon center. While not inherently stereoselective, these reactions are fundamental for constructing the propan-1-ol backbone. The use of metals like lithium, magnesium (in Grignard reagents), and copper can facilitate the addition of alkyl groups to carbonyl precursors. researchgate.net For instance, the reaction of a pyrrolidine-containing electrophile with an appropriate organometallic reagent can forge the necessary carbon framework, although this typically results in a racemic product.
Reduction Chemistry of Corresponding Carbonyl Precursors
The reduction of a carbonyl group is a common and effective method for the synthesis of alcohols. wikipedia.org In the context of this compound, the corresponding ketone, 1-phenyl-2-(pyrrolidin-1-yl)propan-1-one, can be reduced to the desired alcohol. lookchem.com This transformation can be achieved using various reducing agents.
Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk NaBH₄ is a milder reagent, often used in protic solvents like methanol (B129727) or ethanol, while LiAlH₄ is a more powerful reducing agent requiring anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran. libretexts.orgchemguide.co.uk The choice of reducing agent can be critical, as LiAlH₄ can also reduce other functional groups, such as esters and carboxylic acids, whereas NaBH₄ is more selective for aldehydes and ketones. openstax.org The reduction of the ketone precursor will yield a racemic mixture of the (1R,2S) and (1S,2R) diastereomers, as well as the (1R,2R) and (1S,2S) diastereomers.
| Precursor | Reducing Agent | Product |
| 1-phenyl-2-(pyrrolidin-1-yl)propan-1-one | Sodium Borohydride (NaBH₄) | Racemic this compound |
| 1-phenyl-2-(pyrrolidin-1-yl)propan-1-one | Lithium Aluminum Hydride (LiAlH₄) | Racemic this compound |
Nucleophilic Ring-Opening Reactions
Nucleophilic ring-opening of strained heterocycles, such as epoxides, is a powerful strategy for the synthesis of 1,2-difunctionalized compounds. thieme-connect.de In this approach, a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a new carbon-nucleophile bond and a hydroxyl group.
For the synthesis of a this compound framework, pyrrolidine can act as the nucleophile, attacking a suitable epoxide precursor, such as 1,2-epoxypropane. This reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.org The result is a racemic mixture of the desired amino alcohol. The reaction conditions can influence the regioselectivity and stereoselectivity of the ring-opening, but achieving high levels of stereocontrol without a chiral catalyst is challenging. thieme-connect.de
Enantioselective Synthesis and Chiral Resolution of this compound Derivatives
The biological activity and catalytic utility of this compound are often dependent on its specific stereochemistry. vulcanchem.com Therefore, methods to obtain enantiomerically pure forms of this compound are of great importance.
Asymmetric Catalytic Pathways for Stereoselective Construction
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov
One of the most effective methods for the enantioselective synthesis of alcohols is the asymmetric reduction of prochiral ketones. This can be achieved through catalytic hydrogenation or transfer hydrogenation using chiral transition metal complexes. acs.org For example, chiral ruthenium complexes have been shown to be highly effective in the asymmetric transfer hydrogenation of ketones to produce chiral alcohols with high enantioselectivity. nih.gov
Another powerful approach is the use of chiral organocatalysts. Proline and its derivatives have been successfully employed in asymmetric aldol reactions to construct chiral β-hydroxy ketones, which can then be reduced to the corresponding chiral diols.
| Catalytic System | Reaction Type | Precursor | Product | Enantiomeric Excess (ee) |
| Chiral Ru-complex/KOtBu | Asymmetric Transfer Hydrogenation | Aryl Ketones | Non-racemic secondary alcohols | High ee |
| L-proline/D-proline | Asymmetric Aldol Condensation | Benzaldehyde and acetophenone (B1666503) derivatives | Chiral hydroxyketone intermediate | Not specified |
Chiral Amino Alcohol-Mediated Asymmetric Functionalizations
Chiral amino alcohols are a privileged class of ligands and catalysts in asymmetric synthesis. researchgate.nettcichemicals.com They can be derived from readily available natural sources like amino acids. researchgate.net In the context of this compound synthesis, a chiral amino alcohol can be used to direct the stereochemical outcome of a reaction.
For instance, chiral amino alcohols can be used to form chiral oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of prochiral ketones. The chiral environment created by the catalyst forces the reducing agent to attack the ketone from a specific face, leading to the preferential formation of one enantiomer of the alcohol product.
Furthermore, chiral auxiliaries derived from amino alcohols can be attached to a substrate to control the stereochemistry of subsequent reactions. rsc.org The auxiliary can then be cleaved to yield the desired enantiopure product. For example, an N-propionylated pyrrolidine derivative has been used as a chiral auxiliary in stereoselective aldol reactions. rsc.org
Enantioselective Hydroamination Approaches to Chiral Diamines
Enantioselective hydroamination has emerged as a powerful, atom-economical method for the synthesis of chiral diamines, which can be precursors to or structurally related to this compound. This transformation involves the addition of an amine N-H bond across a carbon-carbon double bond.
Recent advancements have demonstrated the efficacy of rhodium and copper-catalyzed systems for the enantioselective hydroamination of alkenes. For instance, a mild Rh-catalyzed enantioselective hydroamination of allylamines has been developed to produce chiral 1,2-diamines with good yields and high enantioselectivities. illinois.edu This method is noted for its excellent chemoselectivity and regioselectivity, accommodating a range of cyclic secondary amine nucleophiles. illinois.edu The reaction likely proceeds through a κ-2 substrate-bound complex, followed by an outer-sphere aminometallation to form a five-membered metallacycle and subsequent protonolysis. illinois.edu
Similarly, copper-catalyzed hydroamination of γ-substituted allylic pivalamides offers a highly regio- and enantioselective route to chiral 1,2-diamine derivatives. mit.edu The use of an N-pivaloyl protecting group is crucial for facilitating the hydrocupration step and preventing unproductive β-elimination. mit.edu This approach provides an efficient means to construct chiral, differentially protected vicinal diamines under mild conditions with broad functional group tolerance. mit.edu A gram-scale reaction has demonstrated the practicality of this method, yielding the desired product with high regioselectivity and enantioselectivity. mit.edu
Brønsted acid-catalyzed hydroamination presents another avenue. The use of imidodiphosphorimidates (IDPis) as catalysts, combined with a nosyl protecting group on the nitrogen, enables highly enantioselective intramolecular hydroaminations for a wide array of substrates, leading to chiral pyrrolidines. chemrxiv.org
Table 1: Comparison of Enantioselective Hydroamination Methods
| Catalyst System | Substrate | Key Features | Yield | Enantiomeric Ratio (e.r.) |
| Rh-catalyst with (R)-L6 ligand | Allylamines and secondary cyclic amines | Mild conditions, high chemoselectivity and regioselectivity | 84% | 97.7 : 2.3 |
| Copper-catalyst with pivaloyl protecting group | γ-substituted allylic pivalamides | Mild conditions, broad functional group tolerance | 82% | High |
| IDPi-1 Brønsted acid catalyst | 1,1-disubstituted sulfonamides (nosyl protected) | Forms quaternary stereocenters | 85% | 87:13 |
Chiral Pool Derived Syntheses
Chiral pool synthesis is a strategic approach that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.comnih.gov This methodology is particularly effective for constructing complex molecules with defined stereochemistry. numberanalytics.com Naturally occurring α-amino acids, such as L-proline and L-pipecolinic acids, are common starting points for the synthesis of 2-substituted pyrrolidine and piperidine (B6355638) alkaloids. nih.govresearchgate.net
The synthesis of (S)-2-(pyrrolidin-2-yl)propan-2-ol, a structurally related compound, can be achieved from chiral starting materials like (1R,2S)-phenylpropanolamine through a sequence of reactions including chlorination, azidation, and reduction. vulcanchem.com Another documented chiral pool approach involves the use of optically enriched 4-substituted-pyrrolidin-2-ones as intermediates. vulcanchem.com For example, (R)-4-propyl-pyrrolidin-2-one can react with halogenated propanols in the presence of a Lewis acid to produce the desired product with high enantiomeric excess. vulcanchem.com
The versatility of the chiral pool approach is highlighted by its application in the synthesis of various natural products and therapeutic agents, such as Taxol and Oseltamivir. numberanalytics.com The strategy relies on functional group interconversions and substrate-controlled asymmetric reactions to build upon the inherent chirality of the starting material. nih.govbccollegeasansol.ac.in
Chromatographic and Kinetic Resolution Techniques for Enantiomer Separation
When a racemic mixture of this compound is produced, its separation into individual enantiomers is crucial. Chromatographic and kinetic resolution techniques are primary methods for achieving this. wikipedia.org
The most common method for resolving a racemic mixture is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts. wikipedia.orgnih.gov These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org After separation, the pure enantiomer is recovered by removing the resolving agent, often through a simple acid-base workup. wikipedia.org
The selection of the resolving agent and the solvent system is critical for efficient separation. advanceseng.comresearchgate.net For instance, the resolution of racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one was successfully achieved by forming diastereomeric salts with dibenzoyl-D-tartaric acid in refluxing ethanol, followed by recrystallization. nih.gov The efficiency of the resolution can be monitored by techniques like ¹H-NMR spectroscopy. nih.gov
Table 2: Examples of Chiral Resolving Agents
| Resolving Agent | Type | Used to Resolve |
| Tartaric acid | Acid | Racemic amines |
| (S)-Mandelic acid | Acid | Racemic alcohols and amines |
| Brucine | Base | Racemic acids |
| Camphorsulfonic acid | Acid | Racemic amines |
| 1-Phenylethylamine | Base | Racemic acids |
Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative for separating enantiomers. conicet.gov.ar This method utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. conicet.gov.ar The reacted and unreacted enantiomers can then be separated. rsc.org
Lipase-mediated kinetic resolution is often employed for the enantioselective acylation of racemic alcohols. mdpi.com The choice of enzyme, acylating agent, and solvent significantly influences the enantioselectivity of the reaction. researchgate.net For example, Candida antarctica lipase (B570770) A (CAL-A) has shown high enantioselectivity in the alkoxycarbonylation of racemic phosphoproline derivatives. researchgate.net A key advantage of this biocatalytic approach is the potential for high enantiomeric excess (ee) values for both the product and the remaining starting material. rsc.orgmdpi.com In some cases, dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can be employed to achieve a theoretical yield of 100% for the desired enantiomer. researchgate.net
Sustainable and Atom-Economical Approaches in Pyrrolidine-Propanol Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and atom economy. rsc.orgrsc.org For the synthesis of pyrrolidine-containing compounds, several strategies align with these principles.
Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient olefins is a highly atom-economical method for constructing functionalized pyrrolidines. rsc.org This reaction, often catalyzed by copper(I) complexes, can generate multiple stereogenic centers with high diastereoselectivity and good enantioselectivity under mild conditions. rsc.org
Mechanochemical approaches, which involve reactions conducted by milling in the absence of bulk solvents, represent a significant advancement in green synthesis. acs.org For example, the synthesis of a pyrrolidine-containing intermediate has been achieved with high yield via a mechanochemical ring-opening of an epoxide with a pyrrolidine derivative. acs.org This method can significantly reduce reaction times and waste compared to traditional solution-phase synthesis.
The use of greener reaction media, such as ethanol-water mixtures, is another important aspect of sustainable synthesis. rsc.org One-pot, multi-component domino reactions performed in such environmentally benign solvents can provide efficient access to complex pyrrolidine-fused structures without the need for toxic solvents or chromatographic purification. rsc.org
Applications as Chiral Ligands in Asymmetric Metal Catalysis
The structural features of this compound analogues, particularly the presence of a chiral backbone and a coordinating nitrogen atom within the pyrrolidine ring, make them excellent candidates for chiral ligands in a variety of metal-catalyzed asymmetric reactions.
Catalysis of Enantioselective Conjugate Addition Reactions
Pyrrolidine-based ligands have been successfully employed in enantioselective conjugate addition reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. These ligands, in conjunction with metal catalysts, can effectively control the stereochemical outcome of the addition of nucleophiles to α,β-unsaturated compounds.
For instance, chiral pyrrolidine derivatives have been utilized as catalysts for the conjugate addition of nitroalkanes to enones. rsc.org The catalytic cycle often involves the formation of a pyrrolidinium (B1226570) ion, which enhances the electrophilicity of the α,β-unsaturated system, thereby facilitating the nucleophilic attack of the nitronate. rsc.org The stereoselectivity of these reactions is dictated by the specific structure of the chiral pyrrolidine catalyst, with proline and its derivatives being among the first to be successfully used. rsc.org
Research has also demonstrated the use of these ligands in the conjugate addition of other nucleophiles, such as malonates, to nitroolefins. mdpi.com Bifunctional organocatalysts incorporating a pyrrolidine moiety and a hydrogen-bonding donor group have proven to be particularly effective, as they can simultaneously activate both the nucleophile and the electrophile. mdpi.com
Table 1: Enantioselective Conjugate Addition Reactions Catalyzed by Pyrrolidine Derivatives
| Catalyst Type | Nucleophile | Electrophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Proline derivatives | Nitroalkanes | Enones | - | 38-86% |
| Bifunctional urea-pyrrolidine | Diphenyl dithiomalonates | Nitrostyrene | - | - |
| Spiropyrrolidine | Nitromethane | β,β-disubstituted enals | - | - |
Enantioselective Alpha-Alkylation and Arylation through Grignard Reactions
The enantioselective α-alkylation and α-arylation of carbonyl compounds are fundamental transformations in organic synthesis. Chiral ligands derived from this compound have been investigated for their ability to control the stereochemistry of these reactions, particularly those involving Grignard reagents. lookchem.com Grignard reagents are highly reactive nucleophiles, making their use in catalytic enantioselective reactions challenging. masterorganicchemistry.commmu.ac.uk
In the context of α-arylation, a notable development is the palladium-catalyzed enantioselective α-arylation of N-Boc-pyrrolidine. organic-chemistry.orgnih.gov This method relies on the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, followed by transmetalation with a zinc salt and subsequent palladium-catalyzed cross-coupling with an aryl halide. organic-chemistry.orgnih.gov This approach provides access to a wide range of 2-aryl-N-Boc-pyrrolidines with high enantioselectivity. organic-chemistry.orgnih.gov
Organocatalytic Functions of Pyrrolidine-Based Propanol Derivatives
Beyond their role as ligands in metal catalysis, pyrrolidine-based propanol derivatives have proven to be highly effective organocatalysts, particularly in stereoselective C-C bond-forming reactions.
Stereoselective Aldol Reactions with Pyrrolidine Auxiliaries
The aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. Pyrrolidine derivatives can function as chiral auxiliaries or catalysts to control the stereochemical outcome of this reaction. nrochemistry.com For example, N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol has been synthesized and used as a chiral auxiliary in stereoselective aldol reactions with benzaldehyde. rsc.org The stereoselectivity of these reactions can be influenced by factors such as temperature, solvent, and the use of chelating agents. rsc.org For instance, the addition of Cp2ZrCl2 was found to favor the formation of the anti-diastereomer, while SnCl2 promoted the formation of the syn-diastereomer. rsc.org
Table 2: Effect of Additives on the Stereoselectivity of Aldol Reactions Using a Pyrrolidine Auxiliary rsc.org
| Additive | Diastereomeric Selectivity (anti:syn) |
| Cp2ZrCl2 | Higher anti-selectivity |
| SnCl2 | Higher syn-selectivity |
| TMSCl | High selectivity for one syn- and one anti-diastereomer |
Asymmetric Michael Addition Reactions of Ketones and Aldehydes
Pyrrolidine-based organocatalysts are highly effective in promoting asymmetric Michael addition reactions of ketones and aldehydes to α,β-unsaturated compounds. rsc.orgresearchgate.net These reactions typically proceed through an enamine intermediate, formed between the ketone or aldehyde and the secondary amine of the pyrrolidine catalyst. rsc.org
Novel bifunctional pyrrolidine-based organocatalysts have been developed that show high catalytic efficiency and stereoselectivity in the Michael addition of various aldehydes and ketones to nitroolefins. rsc.org These catalysts can achieve nearly quantitative yields with high diastereomeric ratios (up to 98:2 dr) and enantiomeric excesses (up to 99% ee). rsc.org Similarly, pyrrolidine-pyridine based organocatalysts have been found to be highly effective for the asymmetric Michael addition of ketones to chalcones, yielding 1,5-diketones with excellent diastereoselectivities and enantioselectivities. researchgate.net
Table 3: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Michael Additions
| Catalyst Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Bifunctional pyrrolidine-based | Aldehydes/Ketones + Nitroolefins | up to 98:2 | up to 99% |
| Pyrrolidine-pyridine based | Ketones + Chalcones | up to >99:1 | up to 100% |
Detailed Mechanistic Elucidation of Catalytic Cycles and Stereocontrol
The effectiveness of chiral this compound and its analogues in asymmetric synthesis is deeply rooted in the intricate details of the catalytic cycle and the factors governing stereocontrol. Understanding these mechanisms allows for the refinement of existing catalysts and the rational design of new, more efficient ones.
Asymmetric induction is the process by which a chiral entity—be it a substrate, reagent, or catalyst—influences a chemical reaction to preferentially form one enantiomer or diastereoisomer over another. wikipedia.org This selectivity is determined by the relative energy levels of the diastereomeric transition states. csic.es A lower energy transition state for the formation of one stereoisomer results in its predominance in the product mixture. wikipedia.org Even small energy differences, on the order of a few kilocalories per mole, can lead to high enantiomeric excess (ee). csic.es
In catalysis involving this compound analogues, the catalyst forms a "chiral pocket" around the reacting molecules. csic.es This pocket, defined by the catalyst's three-dimensional structure, restricts the possible orientations of the substrates, thereby favoring the reaction pathway with the lowest steric and electronic repulsion. csic.es
For instance, in proline-catalyzed aldol reactions, the catalyst reacts with a carbonyl donor to form an enamine intermediate. libretexts.org This enamine then attacks the aldehyde acceptor. The stereochemical outcome is dictated by the facial selectivity of this attack, which is controlled by the chiral environment created by the proline catalyst. libretexts.org The re-face of the aldehyde may be sterically shielded by components of the catalyst, forcing the enamine to attack the si-face, or vice versa, leading to the preferential formation of one enantiomer. libretexts.org
Computational studies, such as those using Density Functional Theory (DFT) and ONIOM methods, have been instrumental in modeling these transition states. conicet.gov.ar These models help to visualize the key interactions, such as hydrogen bonds and dispersion forces, between the catalyst, substrates, and reagents that are crucial for high enantioselectivity. nih.gov
The course of a reaction catalyzed by this compound analogues can be highly sensitive to reaction conditions, particularly the stoichiometry of the reactants and the catalyst. acs.org Changes in stoichiometry can lead to divergences in the reaction pathway, potentially forming different products or affecting the enantioselectivity and yield of the desired product. acs.org
A notable example is the enantioselective addition of cyclopropylacetylene (B33242) to an aryl trifluoromethyl ketone, a key step in the synthesis of Efavirenz, mediated by (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. acs.org Mechanistic studies revealed a high sensitivity of the reaction's conversion and enantioselectivity to stoichiometry parameters. acs.org It was found that desired outcomes could be achieved outside the standard optimized ranges if multiple stoichiometry settings were adjusted in a "fortuitous way". acs.org
This complexity arises from the multiple roles the catalyst and reagents can play. For example, in some systems, the catalyst may form aggregates or different complex species depending on its concentration. csic.es These different species can have varying catalytic activities and selectivities. In the Efavirenz synthesis example, a detailed mechanistic model involving various zinc-containing complexes was developed to explain the observed stoichiometry effects. acs.org This model included the formation of dimers and other complexes that influenced the concentration and reactivity of the key catalytic species. acs.org
Furthermore, the presence of certain intermediates can sometimes be parasitic, leading to lower yields or selectivities. For instance, in some proline-catalyzed reactions, the formation of oxazolidinones has been identified. wikipedia.org While initially considered a side reaction that sequesters the catalyst, further research has suggested that in some cases, these oxazolidinones might play a pivotal role in the main catalytic cycle. wikipedia.org
Understanding these intricate relationships between stoichiometry and reaction pathways is crucial for process optimization and troubleshooting. acs.org Spreadsheet-based mass-balance simulations, grounded in a proposed mechanism, have proven useful in predicting the effects of stoichiometry changes. acs.org
Rational Design of Novel Catalytic Systems Based on this compound Scaffold
The insights gained from mechanistic studies provide a solid foundation for the rational design of new and improved catalytic systems built upon the this compound scaffold. conicet.gov.arnih.gov Rational design aims to move beyond trial-and-error screening by using a deep understanding of structure-activity relationships to create catalysts tailored for specific transformations with high efficiency and selectivity. conicet.gov.arrsc.org
The process often begins with a computational approach. conicet.gov.ar For example, when a known catalyst shows poor selectivity for a new reaction, computational screening of structurally related analogues can identify promising new candidates. conicet.gov.ar This was demonstrated in the asymmetric Friedel-Crafts alkylation of indoles, where a catalyst efficient for Diels-Alder reactions failed. conicet.gov.ar Computational analysis led to the design of new pyrrolidine-based catalysts that were subsequently synthesized and experimentally validated, achieving high enantioselectivity. conicet.gov.ar
Key strategies in the rational design of these catalysts include:
Modification of the Chiral Pocket: Altering the steric and electronic properties of the substituents on the pyrrolidine ring or the propanol backbone can fine-tune the "chiral pocket" of the catalyst. csic.es This influences the way the substrate binds and reacts, thereby controlling stereoselectivity. nih.gov
Introducing Allosteric Control: The concept of allosterism, where binding at one site affects activity at another, is being explored for creating switchable catalysts. nih.gov This could allow for the catalytic activity or selectivity to be turned on or off by an external effector molecule. nih.gov
Developing Bifunctional Catalysts: The this compound scaffold is inherently bifunctional, with a basic nitrogen atom and a hydroxyl group. libretexts.org Enhancing or modifying these functionalities can lead to new modes of activation. For example, incorporating additional hydrogen-bond donors or Lewis acidic sites can enhance substrate binding and activation.
Scaffold Diversification: While the core scaffold is maintained, significant modifications can be made. This includes the synthesis of pseudo-peptides incorporating the prolinol structure or the development of diarylprolinol ethers, which have shown great success in a variety of organocatalytic reactions. nih.govmdpi.com
The ultimate goal is to develop a general strategy to accelerate catalyst development, reducing the reliance on extensive experimental screening. conicet.gov.ar The synergy between computational modeling and experimental validation is proving to be a powerful approach towards achieving this goal. conicet.gov.armit.edu
Conformational Analysis and Theoretical Chemistry Studies of 2 Pyrrolidin 1 Ylpropan 1 Ol Systems
Molecular Conformations and Preferred Isomeric Forms
The five-membered pyrrolidine (B122466) ring is not planar and typically adopts one of two predominant puckered "envelope" conformations to relieve torsional strain. nih.gov These are commonly referred to as Cγ-exo and Cγ-endo pucker modes, depending on whether the C4 (Cγ) atom is displaced on the opposite (exo) or same (endo) side of the ring as the substituent at the C2 position. nih.gov The energetic preference for one pucker over the other can be influenced by the nature and configuration of substituents on the ring. nih.gov In the case of 2-Pyrrolidin-1-ylpropan-1-ol, the propanol (B110389) group at the C2 position plays a crucial role in determining this preference.
| Conformational Feature | Description | Key Influencing Factors |
|---|---|---|
| Pyrrolidine Ring Pucker | Adopts non-planar envelope conformations, primarily Cγ-exo and Cγ-endo. | Steric interactions of the propanol substituent; Hydrogen bonding. |
| Side Chain Rotation | Rotation is possible around the C1-C2 and C2-N single bonds. | Torsional strain; Steric hindrance between the methyl group, hydroxyl group, and the pyrrolidine ring. |
| Preferred Isomers | The diastereomers and rotamers with the lowest calculated conformational energy. | Minimization of steric repulsion and maximization of stabilizing intramolecular hydrogen bonds. |
Intra- and Intermolecular Hydrogen Bonding Characteristics and Influence on Conformation
Hydrogen bonding is a dominant force governing the conformational preferences and physicochemical properties of this compound. The molecule contains a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and a tertiary amine nitrogen atom within the pyrrolidine ring, which acts as a hydrogen bond acceptor.
Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), intermolecular hydrogen bonds play a crucial role. quora.combrainly.com Molecules of this compound can associate with each other, with the hydroxyl group of one molecule forming a hydrogen bond with the hydroxyl group or the pyrrolidine nitrogen of a neighboring molecule. quora.com These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks. nih.govnih.gov The extensive nature of this hydrogen-bonding system is responsible for the compound's relatively high boiling point and influences its crystal packing in the solid state. The presence of a robust hydrogen-bonding network can dictate the adoption of a specific conformation in the crystal lattice that may differ from the lowest energy conformation in the gas phase. nih.gov
| Hydrogen Bond Type | Donor/Acceptor Groups | Influence on Conformation | Effect on Physical Properties |
|---|---|---|---|
| Intramolecular | Donor: -OH; Acceptor: Pyrrolidine N | Restricts side-chain rotation, leading to a more rigid, folded conformation. | Affects solubility and membrane permeability by masking polar groups. semanticscholar.org |
| Intermolecular | Donor: -OH; Acceptor: -OH or Pyrrolidine N | Drives self-assembly into ordered structures (dimers, chains) in liquid and solid states. | Leads to higher boiling points, viscosity, and influences crystal structure. |
Computational Chemistry Applications in Understanding Reactivity and Selectivity
Computational chemistry offers indispensable tools for investigating the structure, energetics, and reactivity of molecules like this compound, providing insights that are often difficult to obtain through experimental methods alone. nih.govnih.gov
Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure of molecules. For this compound, QM calculations can be employed to:
Determine Conformational Energies: By calculating the electronic energy of various possible conformers (different ring puckers and side-chain rotamers), researchers can identify the most stable, lowest-energy structures. This allows for a prediction of the preferred isomeric forms. researchgate.net
Analyze Hydrogen Bonds: QM calculations can quantify the strength of intra- and intermolecular hydrogen bonds, providing a deeper understanding of their role in conformational stability.
Map Electron Distribution: Calculating properties such as molecular electrostatic potential (MEP) and atomic charges reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The pyrrolidine nitrogen and the hydroxyl oxygen are expected to be nucleophilic sites, which is crucial for understanding reactivity and catalyst-substrate interactions.
While QM calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com An MD simulation for this compound, typically performed in a simulated solvent environment, can:
Explore Conformational Landscapes: MD simulations can track the transitions between different conformations, such as the puckering of the pyrrolidine ring and the rotation of the side chain, revealing the flexibility of the molecule and the energy barriers between different states. nih.govnih.gov
Simulate Solvation: These simulations provide a detailed picture of how solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds, which is critical for understanding its solubility and behavior in solution.
Probe Hydrogen Bond Dynamics: MD can be used to monitor the formation and breaking of intra- and intermolecular hydrogen bonds over time, providing insights into their lifetimes and stability. semanticscholar.org
| Computational Method | Primary Application | Key Insights for this compound |
|---|---|---|
| Quantum Mechanics (QM) | Calculating electronic structure and energies of static states. | Identification of most stable conformers, quantification of H-bond strength, mapping of reactive sites. |
| Molecular Dynamics (MD) | Simulating atomic motion over time. | Understanding molecular flexibility, conformational transitions, and the dynamics of hydrogen bonding in solution. nih.govresearchgate.net |
Derivatives of prolinol are widely used as chiral organocatalysts in asymmetric synthesis. Computational modeling is a key strategy for understanding and predicting their catalytic activity and stereoselectivity. nih.gov If this compound were to be used as a catalyst, computational modeling could involve:
Molecular Docking: This technique predicts the preferred binding orientation of a substrate molecule within the active site of the catalyst. This "pre-catalytic complex" is stabilized by non-covalent interactions, including hydrogen bonding between the catalyst's hydroxyl group and the substrate.
Transition State Modeling: More advanced QM or combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to calculate the structure and energy of the transition state for the catalyzed reaction. nih.gov By comparing the energies of the transition states leading to different stereoisomeric products, chemists can predict the enantioselectivity of the catalyst. This analysis can elucidate how the specific conformation of the catalyst directs the substrate to react in a highly selective manner. mdpi.com
Utility As Advanced Building Blocks and Intermediates in Complex Chemical Synthesis
Precursors for Complex Chiral Organic Molecules
The inherent chirality of 2-Pyrrolidin-1-ylpropan-1-ol makes it a valuable precursor in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. Compounds of this class are recognized for their role as chiral auxiliaries or assistants, molecules that guide the stereochemical outcome of a chemical reaction. google.com
The function of these chiral amino alcohols is often catalytic. For instance, a closely related analogue, (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol, has been demonstrated to be an effective chiral catalyst. It facilitates the enantioselective addition of dialkylzinc reagents to aromatic aldehydes, producing chiral secondary alcohols with high specificity. smolecule.com This catalytic activity underscores the potential of the this compound scaffold to influence the stereochemistry of new carbon-carbon bond formations, a critical step in the synthesis of complex chiral molecules for pharmaceuticals and other fine chemicals. smolecule.com
| Catalyst | Reaction Type | Reactants | Product | Enantiomeric Excess (e.e.) |
| (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol | Enantioselective Alkylation | Dialkylzincs, Aromatic Aldehydes | Chiral Secondary Aromatic Alcohols | High |
Key Intermediates in the Synthesis of Specialist Chemicals (e.g., Pharmaceuticals, Agrochemicals, Fine Chemicals)
The structural motif of a pyrrolidine (B122466) ring connected to a propanol (B110389) side chain is a recurring feature in a variety of bioactive molecules. Consequently, derivatives of this compound are utilized as key intermediates in the synthesis of pharmaceutical agents. labcompare.com Structural analogues, such as (1R, 2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, are explicitly described as building blocks for the synthesis of Active Pharmaceutical Ingredients (APIs). cphi-online.com Similarly, 2-methyl-2-pyrrolidin-1-ylpropan-1-ol is supplied for application in the development of therapeutic drugs. lookchem.com
The synthesis of specialist chemicals often involves a multi-step process where a pre-formed, functionalized building block like this compound is introduced. This strategy, known as convergent synthesis, is highly efficient for producing optically pure compounds, as the chiral center is already established within the intermediate. mdpi.com The pyrrolidine fragment, sourced from precursors like proline, is a common starting point for many drugs, and its derivatives are functionalized to achieve the final target structure. mdpi.com
Derivatization for Scaffold Modification and Functional Diversification
The pyrrolidine scaffold is a prime candidate for chemical modification to explore structure-activity relationships (SAR) in drug discovery. nih.gov The structure of this compound offers several points for derivatization to create a library of new compounds with diverse functionalities. This process of scaffold modification is a cornerstone of medicinal chemistry.
Two primary strategies exist for this diversification: the construction of the ring from acyclic precursors or, more commonly, the functionalization of a pre-formed pyrrolidine ring. researchgate.netnih.gov In the case of this compound, the latter strategy is most applicable. Key derivatization approaches include:
Modification of the Hydroxyl Group: The primary alcohol can be readily converted into other functional groups.
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, providing new reactive handles.
Modification of the Pyrrolidine Ring: While the ring itself is generally stable, substituents can be introduced in more complex, multi-step syntheses starting from precursors like 4-hydroxyproline. mdpi.com
Salt Formation: The tertiary amine can be protonated to form various salts, which can alter the physicochemical properties (e.g., solubility, crystallinity) of the molecule.
The ability to systematically modify the structure allows chemists to fine-tune the biological activity and pharmacokinetic properties of new chemical entities derived from the parent scaffold. nih.gov
Advanced Analytical Characterization Methodologies for 2 Pyrrolidin 1 Ylpropan 1 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment (e.g., ¹H, ¹³C, 2D-NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-Pyrrolidin-1-ylpropan-1-ol. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the propanol (B110389) backbone, and the hydroxyl group. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), and spin-spin coupling patterns reveal proton connectivity. For instance, the methine proton (CH-OH) would appear as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Each carbon atom in the pyrrolidine ring and the propanol side chain will give a distinct signal, providing a carbon fingerprint of the molecule.
2D-NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for unambiguous assignment of ¹H and ¹³C signals. slideshare.netresearchgate.net A COSY spectrum maps out all ¹H-¹H coupling correlations, confirming the connectivity of protons along the carbon skeleton. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations between protons and carbons, further solidifying the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| 1' | CH-OH | ~3.5 - 4.0 | ~65 - 70 | Methine proton adjacent to hydroxyl group. |
| 2' | CH-N | ~2.8 - 3.2 | ~55 - 60 | Methine proton adjacent to the pyrrolidine nitrogen. |
| 3' | CH₃ | ~0.9 - 1.2 | ~10 - 15 | Methyl group protons. |
| 2, 5 | CH₂-N (Pyrrolidine) | ~2.5 - 2.9 | ~50 - 55 | Methylene protons adjacent to nitrogen in the ring. |
| 3, 4 | CH₂ (Pyrrolidine) | ~1.7 - 2.0 | ~20 - 25 | Methylene protons in the middle of the ring. |
| - | OH | Variable (Broad) | - | Chemical shift is concentration and solvent dependent. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn confirms its elemental composition. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm).
This precision allows for the calculation of a unique elemental formula. For this compound (C₇H₁₅NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a synthesized compound.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₅NO |
| Nominal Mass | 129 amu |
| Monoisotopic Mass (Theoretical) | 129.115364 Da |
| Common Adducts [M+H]⁺ | 130.123193 Da |
| Required Mass Accuracy | < 5 ppm |
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating this compound from reaction mixtures, assessing its purity, and resolving its stereoisomers.
As this compound is a chiral molecule, possessing a stereocenter at the second carbon of the propanol chain, it exists as a pair of enantiomers ((R) and (S)-isomers). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these enantiomers. nih.govnih.govvt.edu This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com
Commonly used CSPs are based on derivatives of cellulose (B213188) or amylose. nih.gov The separation allows for the determination of enantiomeric excess (ee) or enantiomeric purity, which is a critical quality attribute for chiral compounds in many applications.
Table 3: Example of a Chiral HPLC Method for Enantiomeric Purity Assessment
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H or Chiralcel OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for separating volatile compounds and identifying them based on their mass spectra. mdpi.com It is well-suited for assessing the purity of this compound by detecting and identifying any volatile impurities, such as residual solvents or by-products from its synthesis. researchgate.net
In the mass spectrometer, the compound undergoes ionization and fragmentation, creating a unique fragmentation pattern or "mass spectrum" that acts as a molecular fingerprint. hmdb.ca This spectrum can be compared against spectral libraries for positive identification of the parent compound and any trace components. nih.gov
Table 4: Expected Key Mass Fragments for this compound in GC-MS (Electron Ionization)
| m/z (Mass/Charge) | Possible Fragment Identity | Notes |
|---|---|---|
| 129 | [M]⁺ | Molecular ion peak (may be weak or absent). |
| 114 | [M - CH₃]⁺ | Loss of a methyl group. |
| 84 | [C₅H₁₀N]⁺ | Fragment corresponding to the pyrrolidinyl-methylene cation. A very common and often base peak. |
| 70 | [C₄H₈N]⁺ | Fragment corresponding to the pyrrolidine ring cation. |
X-ray Crystallography for Definitive Absolute Configuration Assignment and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netthieme-connect.de This technique requires a high-quality single crystal of the compound or a suitable crystalline derivative. The crystal diffracts X-rays in a unique pattern, which can be mathematically analyzed to generate a detailed electron density map of the molecule.
This map reveals the precise spatial arrangement of every atom, allowing for the unambiguous assignment of the absolute configuration as either (R) or (S) at the chiral center. nih.gov Furthermore, it provides valuable information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state. nih.govresearchgate.net
Table 5: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 8.2 Å, b = 12.5 Å, c = 12.2 Å, β = 98° |
| Resolution | 0.77 Å |
| Flack Parameter | ~0.0 (for correct enantiomer) |
Future Research Trajectories and Emerging Opportunities in 2 Pyrrolidin 1 Ylpropan 1 Ol Chemistry
Exploration of Novel Catalytic Transformations and Reaction Scope Expansion
Future research will heavily focus on discovering and developing novel catalytic systems to synthesize and functionalize 2-Pyrrolidin-1-ylpropan-1-ol and its analogs. A key area of interest is the development of asymmetric catalysts that can provide high enantioselectivity in the formation of the chiral centers present in the molecule. mdpi.com Researchers are exploring transition metal catalysts, organocatalysts, and biocatalysts to achieve this. mdpi.comorganic-chemistry.org For instance, new iridacycle complexes are being used for the N-heterocyclization of primary amines with diols, offering a direct route to various cyclic amines, including pyrrolidines. organic-chemistry.org
Expansion of the reaction scope is another critical frontier. This involves applying known reactions to a broader range of substrates and developing entirely new transformations. Multicomponent reactions (MCRs), for example, are gaining traction for the synthesis of complex pyrrolidine (B122466) derivatives in a single step from simple starting materials. tandfonline.com The 1,3-dipolar cycloaddition reaction, utilizing in situ generated azomethine ylides, is a powerful tool for constructing substituted pyrrolidine rings and is being explored for creating novel spirocyclic systems. tandfonline.comenamine.net Furthermore, copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds presents a modern and efficient method for pyrrolidine synthesis, demonstrating excellent regioselectivity and functional group tolerance. organic-chemistry.org The goal is to create a more diverse library of this compound derivatives with unique structural features for various applications.
Integration with Continuous Flow and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow manufacturing represents a significant opportunity for the synthesis of this compound. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for scalability. researchgate.netmdpi.com For the synthesis of pyrrolidine-containing molecules, continuous flow can reduce reaction times significantly—in some cases from hours to minutes—and improve product yields and purity. mdpi.com Systems are being developed that integrate reaction, separation, and purification steps, moving towards fully automated production. nih.gov
Automated synthesis platforms are also set to revolutionize the discovery and development of new derivatives. bris.ac.ukchemrxiv.org These robotic systems can perform multiple reaction steps iteratively without human intervention, enabling the rapid synthesis of libraries of compounds for screening. bris.ac.ukchemrxiv.org By combining automated platforms with flow chemistry, researchers can accelerate the optimization of reaction conditions and quickly explore a wide chemical space around the this compound scaffold. This integration is crucial for accelerating drug discovery and materials science research. chemrxiv.org
Development of Bio-Inspired Synthetic Approaches and Biocatalytic Pathways
Nature provides a rich source of inspiration for the synthesis of complex molecules. Bio-inspired approaches mimic biological processes to create novel synthetic strategies. For instance, peptoids, which are peptide-like oligomers with N-substituted glycine residues, offer a protease-resistant scaffold that can be used to develop new therapeutic agents. nih.gov The principles learned from such bio-inspired polymers can be applied to the design of advanced derivatives of this compound.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field with immense potential for the synthesis of chiral compounds like this compound. nih.govnih.gov Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions. nih.gov Key enzyme classes for this purpose include:
Transaminases (TAm): These enzymes are ideal for the synthesis of chiral amines through the reductive amination of a ketone precursor. Extensive protein engineering has expanded their substrate scope to include bulkier molecules. nih.govdovepress.com
Imine Reductases (IREDs) and Reductive Aminases (RedAms): These NADPH-dependent enzymes catalyze the asymmetric reduction of imines to amines, providing another direct route to chiral pyrrolidine derivatives. nih.gov
Lipases: These enzymes are highly effective for the kinetic resolution of racemic mixtures of chiral amines and alcohols. nih.gov
Computational Design and Targeted Synthesis of Advanced Derivatives
Computational tools are becoming indispensable in modern chemical research. Molecular modeling, quantum mechanics, and machine learning are being used to design novel derivatives of this compound with specific desired properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can predict the biological activity of designed compounds before they are synthesized, saving time and resources. scispace.comresearchgate.net
For example, researchers can use molecular docking simulations to predict how a designed molecule will bind to a specific biological target, such as an enzyme or receptor. researchgate.net This information can guide the targeted synthesis of derivatives with enhanced potency and selectivity. Computational methods also aid in the design of novel biocatalysts by predicting how specific mutations in an enzyme's active site will affect its activity and stereoselectivity. chemrxiv.org This mechanism-based, multi-state computational design workflow is a powerful tool for developing "generalist" biocatalysts with tailored selectivity for a broad range of substrates. chemrxiv.org This synergy between computational design and targeted synthesis accelerates the development of advanced materials and therapeutics based on the this compound framework.
Focus on Sustainable and Green Chemistry Principles in Synthetic Development
The principles of green chemistry are increasingly guiding the development of new synthetic methods. The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.govvapourtec.com For the synthesis of this compound and its derivatives, this involves several key strategies.
One major focus is on atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. acs.orggreenchemistry-toolkit.org Multicomponent reactions are an excellent example of this principle in action. The use of catalytic reagents, which are effective in small amounts and can be recycled, is preferred over stoichiometric reagents. yale.edu Another key aspect is the use of safer and more environmentally benign solvents, such as water or ethanol, or even performing reactions under solvent-free conditions. greenchemistry-toolkit.orgvjol.info.vn
Energy efficiency is also a critical consideration. acs.org Developing reactions that can be conducted at ambient temperature and pressure reduces the environmental and economic impact of the synthesis. yale.edu The use of renewable feedstocks, derived from biomass rather than fossil fuels, is a long-term goal for sustainable chemical production. epa.govvapourtec.com By adhering to these principles, the future development of this compound chemistry will not only be more efficient and versatile but also more environmentally responsible.
Q & A
Basic: What are the recommended synthetic routes for 2-Pyrrolidin-1-ylpropan-1-ol in academic research?
A common method involves reductive amination or nucleophilic substitution reactions. For instance, a procedure analogous to describes refluxing precursors (e.g., pyrrolidine derivatives) with reducing agents or coupling reagents in solvents like xylene, followed by alkaline workup (5% NaOH) and purification via recrystallization (e.g., methanol) . Key analytical steps include GC purity validation (>98%) and structural confirmation via NMR or X-ray crystallography .
Basic: What safety protocols are critical when handling this compound?
Researchers must use NIOSH-approved respirators (P95/P1 filters for low exposure; OV/AG/P99 for higher concentrations) and full-body protective gear to avoid inhalation or dermal contact . Storage should adhere to inert conditions (dry, <25°C) in sealed containers, with regular monitoring for decomposition . Acute toxicity data (e.g., IARC/OSHA classifications) suggest strict adherence to fume hood use and emergency eyewash protocols .
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
X-ray crystallography using SHELXL ( ) enables precise determination of bond angles, stereochemistry, and hydrogen bonding networks. For example, refining high-resolution data (R1 < 0.05) can distinguish enantiomers or confirm the hydroxyl group’s spatial orientation, critical for understanding reactivity . Twin refinement may be required for crystals with lattice imperfections .
Advanced: What methodologies address contradictory biological activity data for this compound?
Iterative validation is essential. For in vitro assays (e.g., enzyme inhibition), researchers should:
- Replicate experiments under controlled conditions (pH, temperature).
- Cross-validate using orthogonal techniques (e.g., SPR binding vs. fluorescence assays).
- Apply statistical frameworks (e.g., Bayesian analysis) to reconcile outliers, as suggested in qualitative research practices () .
Basic: Which analytical techniques confirm the purity of this compound?
- GC-MS : Quantifies volatile impurities and validates >98% purity (as in ) .
- HPLC : Detects polar degradation products using C18 columns and UV detection (e.g., 254 nm) .
- Elemental Analysis : Confirms stoichiometric consistency with the molecular formula (C₇H₁₅NO) .
Advanced: How does stereochemistry influence the compound’s pharmacological profile?
The (S)- or (R)-configuration at the chiral center (propanol carbon) significantly impacts receptor binding. For example, highlights that hydroxyl group orientation in similar pyrrolidine derivatives modulates interactions with enzymes like monoamine oxidases. Computational docking (e.g., AutoDock Vina) paired with enantioselective synthesis can optimize activity .
Basic: What toxicological profiles are reported for this compound?
Acute toxicity studies classify it as a potential irritant (skin/eyes) and possible carcinogen (IARC Category 2B). Chronic exposure risks include respiratory sensitization, necessitating LC-MS monitoring of metabolites in biological samples .
Advanced: What in vitro models are suitable for neuropharmacological studies?
- Lipid peroxidation assays (): Assess antioxidant potential via thiobarbituric acid-reactive substances (TBARS) in neuronal cell lines.
- Receptor binding studies : Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) to quantify affinity (Kd values) .
Advanced: How are computational methods applied to predict reactivity?
DFT calculations (e.g., Gaussian 16) model nucleophilic attack sites, while MD simulations (AMBER) predict solvation effects on reaction kinetics. For example, the hydroxyl group’s hydrogen-bonding capacity can be quantified via electrostatic potential maps .
Basic: What are the stability considerations for long-term storage?
Decomposition risks include oxidation of the pyrrolidine ring or hydroxyl group. Stability studies (e.g., accelerated aging at 40°C/75% RH) coupled with FT-IR monitoring (O-H stretch at 3200–3600 cm⁻¹) are recommended. Antioxidants (e.g., BHT) may extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
